molecular formula C15H20BNO4S B8176494 1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B8176494
M. Wt: 321.2 g/mol
InChI Key: KDVXWYQULOXLRP-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester derivative of indole, characterized by a methylsulfonyl (-SO₂CH₃) group at the 1-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position of the indole ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or heterobiaryl systems in pharmaceutical and materials science research . Its molecular formula is C₁₆H₂₁BNO₄S, with a molecular weight of 365.3 g/mol (exact mass may vary slightly depending on isotopic composition) .

Properties

IUPAC Name

1-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO4S/c1-14(2)15(3,4)21-16(20-14)12-7-6-8-13-11(12)9-10-17(13)22(5,18)19/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVXWYQULOXLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the methylsulfonyl group and the boronate ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The boronate ester can be reduced to form boronic acids or alcohols.

    Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the indole ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the boronate ester can produce boronic acids.

Scientific Research Applications

1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, while the boronate ester can participate in reversible covalent bonding with nucleophiles. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous indole-based boronic esters:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole -SO₂CH₃ (1-position), -B(O₂C₂Me₄) (4-position) C₁₆H₂₁BNO₄S 365.3 Cross-coupling reactions, drug discovery
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole -CH₃ (1-position), -B(O₂C₂Me₄) (4-position) C₁₅H₂₀BNO₂ 257.14 Suzuki-Miyaura reactions, polymer synthesis
1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole -SO₂C₆H₅ (1-position), -B(O₂C₂Me₄) (5-position) C₂₀H₂₂BNO₄S 383.27 Antibacterial/antifungal agent precursors
1-[(4-Methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole -SO₂C₆H₄CH₃ (1-position), -B(O₂C₂Me₄) (3-position) C₂₁H₂₄BNO₄S 397.3 Catalytic intermediates, fluorescent materials
1-(tert-Butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole -Si(C(CH₃)₃)(CH₃)₂ (1-position), -B(O₂C₂Me₄) (4-position) C₂₀H₃₂BNO₂Si 365.4 Stabilized intermediates for air-sensitive reactions

Key Observations :

Electron-donating groups (e.g., -CH₃) enhance boronate stability but may slow coupling kinetics . Bulky substituents (e.g., -Si(C(CH₃)₃)(CH₃)₂) improve steric protection of the boronate, reducing unwanted side reactions .

Positional Isomerism :

  • Boronate placement at the 4-position (vs. 3- or 5-positions) optimizes steric and electronic compatibility in coupling reactions with aryl halides .

Synthetic Utility :

  • The methylsulfonyl variant is favored in medicinal chemistry for its balance of reactivity and solubility, while silyl-protected derivatives are reserved for specialized syntheses .

Biological Activity

1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antiviral, and antibacterial activities, supported by relevant studies and data tables.

  • IUPAC Name : 1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • Molecular Formula : C11_{11}H19_{19}BN2_2O4_4S
  • Molecular Weight : 286.16 g/mol
  • CAS Number : 1282530-99-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance:

  • Mechanism of Action : Indole compounds have been shown to induce apoptosis in cancer cells through various pathways including the inhibition of specific kinases and modulation of apoptotic proteins.
  • Case Study : A derivative of indole demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with an IC50_{50} value in the low micromolar range .
CompoundCancer TypeIC50_{50} (µM)Reference
Indole Derivative ABreast (MDA-MB-231)5.0
Indole Derivative BLung (H460)3.0
Indole Derivative CColon (HT29)7.5

Antiviral Activity

Indole derivatives have also been evaluated for their antiviral properties:

  • Activity Against Viruses : Compounds have shown efficacy against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
  • Research Findings : Certain indole-based compounds exhibited significant antiviral activity at low concentrations in vitro .
CompoundVirus TypeEC50_{50} (µM)Reference
Indole Derivative DHCV0.86
Indole Derivative EHIV0.75

Antibacterial Activity

The antibacterial effects of indoles are notable against various pathogenic bacteria:

  • Mechanism : These compounds can disrupt bacterial cell membranes and inhibit vital enzymatic functions.
  • Case Study : An indole derivative was effective against multidrug-resistant strains of Acinetobacter baumannii and Mycobacterium tuberculosis .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Indole Derivative FAcinetobacter baumannii10.0
Indole Derivative GMycobacterium tuberculosis5.0

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